molecular formula C14H11ClN2O4 B11550366 2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol

2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol

Cat. No.: B11550366
M. Wt: 306.70 g/mol
InChI Key: XGNNDSJWMLSHMO-UHFFFAOYSA-N
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Description

2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol typically involves the condensation reaction between 4-nitroaniline and 2-chloro-6-hydroxybenzaldehyde in the presence of a few drops of glacial acetic acid. The reaction is carried out in ethanol under reflux conditions for several hours. After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol is unique due to the presence of both a nitro group and a methoxy group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C14H11ClN2O4/c1-21-14-5-2-10(7-12(14)15)16-8-9-6-11(17(19)20)3-4-13(9)18/h2-8,18H,1H3

InChI Key

XGNNDSJWMLSHMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl

Origin of Product

United States

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